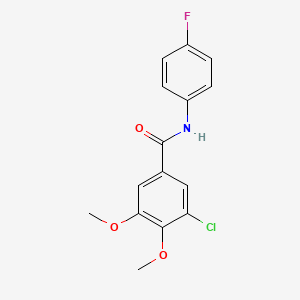
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phenylamides and has been shown to possess neuroprotective properties.
Mecanismo De Acción
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is activated in response to various stressors such as oxidative stress, inflammation, and protein misfolding. The activation of this pathway leads to the phosphorylation of c-Jun, which in turn induces the expression of pro-apoptotic genes. This compound inhibits the activation of the JNK pathway by binding to the ATP-binding site of JNK3, which is a specific isoform of JNK that is predominantly expressed in neurons.
Biochemical and Physiological Effects:
This compound has been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease. The compound has also been shown to reduce inflammation and oxidative stress in the brain. This compound has been reported to have a half-life of around 3 hours in rats and is rapidly metabolized to its active metabolite, CEP-11004.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide in lab experiments is its well-established mechanism of action. The compound has been extensively studied and its neuroprotective properties have been demonstrated in various animal models of neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is to develop more potent and selective JNK inhibitors based on the structure of this compound. Additionally, the pharmacokinetics and toxicity of this compound need to be further studied to determine its suitability for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound possesses neuroprotective properties by inhibiting the activation of the JNK pathway, which is involved in the induction of neuronal apoptosis. This compound has been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease. The compound has several advantages for lab experiments, including its well-established mechanism of action, but also has limitations such as its low solubility in water. There are several future directions for the study of this compound, including investigating its potential therapeutic applications in other neurological disorders and developing more potent and selective JNK inhibitors.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide involves the reaction of 3-chloro-4,5-dimethoxybenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound. The yield of this synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to possess neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the induction of neuronal apoptosis. This compound has also been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-13-8-9(7-12(16)14(13)21-2)15(19)18-11-5-3-10(17)4-6-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZULKDPNFQOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
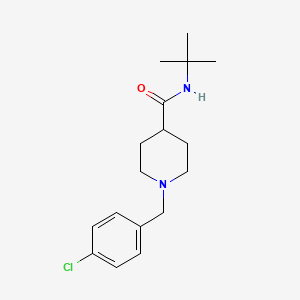
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)
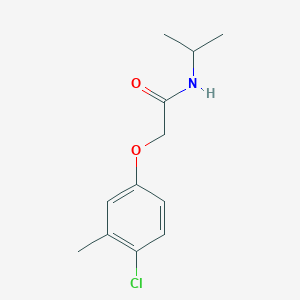
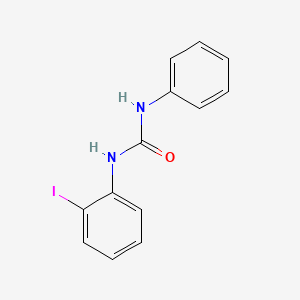
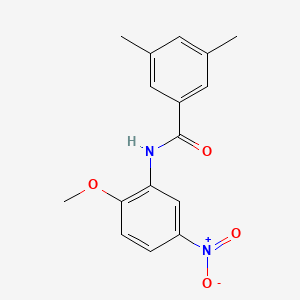

![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)

